5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
- Various derivatives of 1-cyclopropyl-1,4-dihydro-6-fluoro-7-substituted amino-8-methoxy-5-sub-4-oxoquinoline-3-carboxylic acids have been synthesized from tetrafluoro benzene, demonstrating the synthetic versatility of similar compounds (Senthilkumar et al., 2008).
- A series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids, indicating a similar synthetic pathway for the compound , were prepared with various substituents (Miyamoto et al., 1990).
Molecular Structure Analysis
- The molecular structure of such compounds often involves substituted quinolones, as seen in the case of besifloxacin derivatives (Xia et al., 2013).
Chemical Reactions and Properties
- Various chemical reactions, such as displacement reactions with amine nucleophiles, have been explored in similar compounds. These reactions demonstrate the reactivity of positions like C-5 or C-7 in the quinolone ring (Shibamori et al., 1990).
Physical Properties Analysis
- The physical properties of similar compounds have been investigated, such as in the study of melting and dissociation properties of a related compound, 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Qiuxiang, 2002).
Chemical Properties Analysis
- The chemical properties, such as antibacterial activities, of quinolone derivatives have been extensively studied, providing insights into the chemical behavior of similar compounds (Domagala et al., 1988).
Scientific Research Applications
Antimycobacterial Activity : Derivatives of this compound show promising antimycobacterial activity against Mycobacterium tuberculosis, including drug-resistant strains (Senthilkumar et al., 2008); (Senthilkumar et al., 2009).
Antibacterial Properties : Several studies have identified the potent antibacterial activity of various derivatives of this compound against both gram-positive and gram-negative bacteria, demonstrating their potential as antibacterial agents. These activities are comparable to known antibacterial drugs like ciprofloxacin (Yoshida et al., 1991); (Al-Hiari et al., 2007); (Al-Hiari et al., 2011).
Chemical Synthesis and Characterization : Various studies have been conducted on the synthesis and characterization of this compound and its derivatives, demonstrating different ways to achieve regioselective displacement reactions and the creation of novel compounds with diverse antibacterial properties (Shibamori et al., 1990); (Yadav & Joshi, 2008).
Pharmacokinetic Properties : Some studies have explored the pharmacokinetics of these compounds, such as their tissue penetration, half-life in plasma and tissues, and oral bioavailability, which are crucial for their potential therapeutic use (Nakamura et al., 1990).
Safety And Hazards
properties
IUPAC Name |
5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2O3/c14-7-8(15)10(17)6-11(9(7)16)18(4-1-2-4)3-5(12(6)19)13(20)21/h3-4H,1-2,17H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPUZLMNORVQPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C(C(=C(C(=C32)F)F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552369 | |
Record name | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
103772-14-1 | |
Record name | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70552369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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